molecular formula C18H11NO3 B14587431 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- CAS No. 61223-09-4

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl-

Katalognummer: B14587431
CAS-Nummer: 61223-09-4
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: ZJIHPRPCRSXNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one carbonitrile group This compound is part of the pyran family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and green reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and chemical properties.

Wirkmechanismus

The exact mechanism of action of 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is not well-documented. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of hydroxy and oxo groups may facilitate its binding to these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

61223-09-4

Molekularformel

C18H11NO3

Molekulargewicht

289.3 g/mol

IUPAC-Name

5-hydroxy-6-oxo-2,4-diphenylpyran-3-carbonitrile

InChI

InChI=1S/C18H11NO3/c19-11-14-15(12-7-3-1-4-8-12)16(20)18(21)22-17(14)13-9-5-2-6-10-13/h1-10,20H

InChI-Schlüssel

ZJIHPRPCRSXNBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C#N)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.